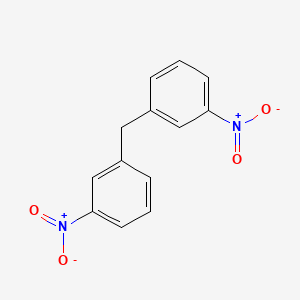![molecular formula C16H19Cl2N3O2 B4962305 4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPBA belongs to the class of imidazole-containing compounds and is structurally related to other imidazole-based drugs like clotrimazole and miconazole.
Mécanisme D'action
The exact mechanism of action of DPBA is not well understood. However, it is believed that DPBA exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. For example, DPBA has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators like prostaglandins.
Biochemical and Physiological Effects:
DPBA has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. DPBA has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, DPBA has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators like prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPBA is its broad-spectrum activity against various fungal and bacterial strains. DPBA has also been shown to possess low toxicity and good pharmacokinetic properties. However, one of the limitations of DPBA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of DPBA. One area of interest is the development of DPBA-based therapeutics for the treatment of fungal and bacterial infections. Another potential area of interest is the development of DPBA-based therapeutics for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of DPBA and to optimize its pharmacokinetic properties for use in clinical settings.
Méthodes De Synthèse
DPBA can be synthesized by reacting 2,4-dichlorophenol with 3-(1H-imidazol-1-yl)propylamine in the presence of butanoyl chloride. The reaction yields DPBA as a white crystalline solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
DPBA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antifungal, antibacterial, and antitumor properties. DPBA has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-imidazol-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c17-13-4-5-15(14(18)11-13)23-10-1-3-16(22)20-6-2-8-21-9-7-19-12-21/h4-5,7,9,11-12H,1-3,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDIBKBXOACWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)